(+)-DIPIVALOYL-D-TARTARIC ACID
Description
Contextualization within the Realm of Chiral Pool Synthesis
Chiral pool synthesis is a strategy in organic synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach is highly efficient as it incorporates a pre-existing stereocenter, avoiding the need for creating chirality from achiral precursors. wikipedia.org The "chiral pool" itself is the collection of these abundant, naturally occurring chiral molecules, such as amino acids, sugars, and terpenes. wikipedia.org
(+)-Dipivaloyl-D-tartaric acid is a prime example of a compound derived from this strategy. Its precursor, D-(−)-tartaric acid, is a naturally occurring chiral compound. researchgate.net The synthesis of this compound involves the acylation of D-tartaric acid with pivaloyl chloride. chemicalbook.com By starting with the enantiopure D-tartaric acid, the resulting dipivaloyl derivative retains the defined stereochemistry, making it a valuable chiral agent for further synthetic applications. researchgate.net This connection to a cheap and abundant natural chiral starting material underscores its importance and accessibility in the field of asymmetric synthesis. pw.edu.pl
Evolution of Chiral Auxiliaries and Resolving Agents
The synthesis of enantiomerically pure compounds has historically presented a significant challenge. Early efforts focused on methods like spontaneous resolution, as famously performed by Louis Pasteur with tartaric acid salts. libretexts.org However, such methods are rare and not generally applicable. libretexts.orglibretexts.org The development of more reliable techniques led to the concepts of chiral resolving agents and chiral auxiliaries.
A chiral resolving agent functions by reacting with a racemic mixture (an equal mixture of two enantiomers) to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows them to be separated by conventional techniques like crystallization or chromatography. libretexts.orglibretexts.org After separation, the resolving agent is cleaved from the separated diastereomers to yield the individual, pure enantiomers. icjs.us Effective resolving agents must be enantiomerically pure, react completely, and be easily removable without causing racemization. icjs.us Chiral acids, like (+)-tartaric acid and its derivatives, are commonly used to resolve racemic bases (like amines) through the formation of diastereomeric salts. libretexts.orglibretexts.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary biases the reaction to favor the formation of one diastereomer over the other. icjs.us Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Chiral auxiliaries were introduced in the 1970s and have become a versatile and reliable strategy in asymmetric synthesis. wikipedia.orgresearchgate.net
The field has continuously evolved, with the development of increasingly sophisticated and efficient auxiliaries and resolving agents, as well as the rise of asymmetric catalysis, which offers alternative routes to enantiopure products. icjs.us
Significance in Stereoselective Transformations
This compound (D-DPTA) is a highly significant chiral resolving agent, particularly valued for the separation of racemic amines. libretexts.org Its effectiveness lies in its ability to form stable, crystalline diastereomeric salts with amines, which often exhibit significant differences in solubility, facilitating their separation. rsc.org
A notable industrial application is in the resolution of methylphenidate, a medication used to treat ADHD. The racemic threo-methylphenidate base can be treated with this compound. google.com This reaction forms a diastereomeric salt with the desired d-threo-methylphenidate (dexmethylphenidate), which can be isolated through filtration. google.com Subsequent treatment with a base liberates the pure d-threo-methylphenidate enantiomer. google.com This method is noted for its efficiency and the potential for recovering the resolving agent, which reduces waste.
The bulky pivaloyl groups on the tartaric acid backbone enhance the steric differences between the resulting diastereomers, which is often key to achieving successful separation. This structural feature makes it a superior choice in many cases compared to unsubstituted tartaric acid or other derivatives like dibenzoyl-D-tartaric acid.
Beyond classical resolution, tartaric acid derivatives are also employed in a broader range of stereoselective transformations, including their use as chiral ligands for metal catalysts or as precursors for chiral organocatalysts, demonstrating their versatility in modern asymmetric chemistry. researchgate.netnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | (2S,3S)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid | nih.gov |
| Synonyms | (+)-DPTA, (2S,3S)-2,3-Bis(pivaloyloxy)succinic acid | nih.govsigmaaldrich.com |
| CAS Number | 76769-55-6 | sigmaaldrich.comchemdad.com |
| Molecular Formula | C₁₄H₂₂O₈ | nih.govchemdad.com |
| Molecular Weight | 318.32 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 127-130 °C | sigmaaldrich.comchemdad.com |
| Optical Activity | [α]20/D +23.5±1°, c = 1.7 in dioxane | sigmaaldrich.com |
| Appearance | White crystalline solid | |
| pKa | 1.68 ± 0.25 (Predicted) | chemdad.com |
Table 2: Application in Chiral Resolution This table provides an example of this compound's application as a chiral resolving agent.
| Racemic Compound | Target Enantiomer | Resolving Agent | Key Outcome | Source(s) |
| dl-threo-Methylphenidate | d-threo-Methylphenidate (Dexmethylphenidate) | This compound (D-DPTA) | Formation of diastereomeric d-threo-methylphenidate DPTA salt, which is isolated by filtration and then converted to the free base. google.com | google.com |
Properties
CAS No. |
100874-47-3 |
|---|---|
Molecular Formula |
C14H22O8 |
Molecular Weight |
318.32 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for (+)-Dipivaloyl-D-tartaric Acid
The synthesis of this compound primarily involves the acylation of D-tartaric acid with a pivaloyl source. The reaction proceeds through the formation of an intermediate anhydride (B1165640), which is subsequently hydrolyzed.
The most common preparative method for this compound begins with the reaction of D-tartaric acid and pivaloyl chloride. chemicalbook.com This acylation is typically performed by heating the two reactants, which leads to the formation of O,O'-dipivaloyl-D-tartaric anhydride. pw.edu.pl In this reaction, three equivalents of the acid chloride are generally required for one equivalent of tartaric acid. Two equivalents are used for the O-acylation of the hydroxyl groups, and one equivalent is necessary for the cyclization to the anhydride. pw.edu.pl
The reaction mechanism involves the esterification of the two hydroxyl groups of tartaric acid and the subsequent dehydration to form the cyclic anhydride. This intermediate anhydride is a stable compound that can be isolated before being hydrolyzed to the final diacid product. chemicalbook.compw.edu.pl The hydrolysis step is typically achieved by adding water to the reaction mixture containing the anhydride. google.com
A general scheme for this synthesis is as follows:
Step 1: Anhydride Formation: D-tartaric acid is reacted with pivaloyl chloride, often without a solvent at elevated temperatures (e.g., 120-170°C). chemicalbook.compw.edu.pl
Step 2: Hydrolysis: The resulting O,O'-dipivaloyl-D-tartaric anhydride is hydrolyzed with water to yield this compound. pw.edu.plgoogle.com
Several strategies have been developed to optimize the synthesis of diacyltartaric acids, aiming to improve yield, purity, and reaction conditions.
One key optimization involves the use of solvents. While the reaction can be performed neat, the mixture can become thick and solidify, making it difficult to handle. pw.edu.pl The introduction of a solvent like xylene or toluene (B28343) can prevent this solidification, allow the reaction to proceed at lower temperatures, and simplify the purification process. pw.edu.plgoogle.com
The use of catalysts has also been explored to enhance reaction efficiency. For the synthesis of the related D-dibenzoyl tartaric acid, copper sulfate (B86663) has been employed as a catalyst in combination with toluene as a solvent, reportedly increasing the process yield to over 95%. google.com In other acylation reactions of tartaric acid, it has been observed that the evolved hydrogen chloride (HCl) can autocatalyze the reaction when dissolved in solvents like 1,2-dimethoxyethane (B42094) (DME). researchgate.net
Another challenge is the removal of by-products. In the reaction with acyl chlorides, the carboxylic acid formed as a by-product and any unreacted acyl chloride are typically extracted using aromatic solvents. pw.edu.pl
The table below summarizes key optimization strategies for the synthesis of diacyltartaric acids.
| Strategy | Description | Advantage | Reference |
| Solvent Use | Employing a solvent such as xylene or toluene during the acylation step. | Prevents solidification of the reaction mixture, allows for lower reaction temperatures, and facilitates handling. | pw.edu.plgoogle.com |
| Catalysis | Using a catalyst like copper sulfate for the acylation reaction. | Can significantly increase the overall yield of the process. | google.com |
| Autocatalysis | Utilizing the evolved HCl as a catalyst in suitable solvents like DME. | Simplifies the reaction setup by avoiding the need for an external catalyst. | researchgate.net |
Synthesis and Characterization of Advanced Derivatives
The inherent chirality and functionality of this compound make it a valuable scaffold for creating more complex chiral molecules.
While this compound is an effective chiral resolving agent, its structure can be modified to fine-tune its chiral recognition capabilities. The principle of structural modification is based on altering the steric and electronic properties of the acyl groups to enhance the diastereomeric interactions during resolution.
For instance, studies on related diacyl derivatives like dibenzoyl tartaric acid (DBTA) show that bulky substituents play a crucial role in inducing chirality. psu.edu The bulky benzoyl groups can generate a specific orientation in molecular assemblies, leading to an amplified chiral effect. psu.edu This suggests that modifying the pivaloyl groups of this compound—for example, by introducing different aromatic or aliphatic moieties—could lead to derivatives with enhanced abilities for chiral induction. The introduction of various functional groups can modify the properties of tartaric acid derivatives and tune their chiral recognition abilities for use in enantioseparations. researchgate.net
This compound serves as a protected form of D-tartaric acid, making it a versatile starting point for the synthesis of other chiral building blocks. chemimpex.com The pivaloyl groups act as protecting groups for the hydroxyl functions, which can be selectively removed to allow for further chemical transformations.
Tartaric acid and its derivatives are well-established precursors for a wide array of complex and bioactive molecules. nih.gov The chiral framework of tartaric acid can be converted into key intermediates such as chiral aldehydes, epoxides, and butanetriols. For example, the 1,2-diol functionality, accessible from tartaric acid, is a common starting point for constructing epoxide functionalities or for cleavage to form chiral aldehydes. nih.gov These building blocks are subsequently used in the total synthesis of natural products. nih.gov
Examples of chiral building blocks derived from the tartaric acid scaffold include:
Chiral Aldehydes: Used in the synthesis of natural products like (+)-koninginin D. nih.gov
Chiral Epoxides: Employed in the synthesis of polyacetylene natural products. nih.gov
Cyclopentanoid Precursors: Tartaric acid has been used to develop chiral cyclopentanes for the synthesis of fragrance constituents like (–)-methyl jasmonate. nih.gov
Silylketene Acetals: Tartaric acid-derived silylketene acetals are used in highly stereoselective aldol (B89426) additions for the synthesis of complex molecules like zaragozic acid C. nih.gov
The use of the dipivaloyl derivative allows for reactions at other parts of the molecule while the hydroxyl groups remain protected, offering a strategic advantage in multi-step organic synthesis.
Applications in Asymmetric Synthesis and Chiral Resolution
Role as a Chiral Auxiliary in Stereoselective Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. (+)-Dipivaloyl-D-tartaric acid can function as such an auxiliary, imparting its chirality to an achiral substrate and thereby influencing the stereochemical course of subsequent reactions.
Diastereoselective Transformations Initiated by this compound
While the primary application of this compound is not as a covalently bonded chiral auxiliary that directs diastereoselective reactions, its principles are rooted in the broader class of tartaric acid derivatives which are widely used for this purpose. For instance, esters derived from tartaric acid have been utilized as chiral auxiliaries in asymmetric hetero-Diels-Alder reactions. In these reactions, the chiral tartaric acid moiety creates a chiral environment that favors the formation of one diastereomer of the product over the other. This diastereoselectivity arises from the steric and electronic properties of the auxiliary, which directs the approach of the reacting molecules. Although specific examples detailing the use of this compound itself as the covalently attached auxiliary are not extensively documented in readily available literature, the underlying principle of using the tartaric acid backbone to induce diastereoselectivity is a well-established strategy in asymmetric synthesis.
Enantioselective Protonation and Deracemization Strategies
This compound is a well-established chiral protonating agent (CPA) used in the deracemization of carbonyl compounds. This strategy involves the conversion of a racemic mixture into a single enantiomer. The process typically involves the formation of an enamine or a lithium enolate from the racemic carbonyl compound. Subsequent protonation of this intermediate with the chiral this compound occurs enantioselectively, leading to an enrichment of one enantiomer of the starting carbonyl compound. This method has also been applied to the synthesis of optically active α-amino acids. The success of this strategy relies on the ability of the chiral acid to differentiate between the two prochiral faces of the enolate or enamine intermediate, selectively delivering a proton to one face.
Efficacy as a Chiral Resolving Agent for Stereoisomers
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This compound is a highly effective chiral resolving agent, primarily due to its ability to form diastereomeric salts with racemic bases. These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Resolution of Racemic Amines and Amino Alcohols
The resolution of racemic amines and amino alcohols is a common application of this compound. The acidic nature of the resolving agent allows it to react with basic amines and amino alcohols to form diastereomeric salts. The differing solubilities of these salts in a given solvent system enable the preferential crystallization of one diastereomer, leaving the other in the mother liquor. After separation, the desired enantiomer of the amine or amino alcohol can be recovered by treating the diastereomeric salt with a base to neutralize the tartaric acid derivative.
| Racemic Compound | Resolving Agent | Outcome |
| Amines | This compound | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. |
| Amino Alcohols | This compound | Formation of diastereomeric salts with different solubilities, enabling separation via crystallization. |
Resolution of Diverse Classes of Chiral Compounds
The utility of this compound as a resolving agent extends beyond amines and amino alcohols. It has been successfully employed for the resolution of a variety of other chiral compounds that possess a basic functional group capable of forming a salt with the acidic resolving agent. This broad applicability makes it a valuable tool in obtaining enantiomerically pure compounds for various applications, including pharmaceuticals and materials science. The efficiency of the resolution process is dependent on several factors, including the choice of solvent, temperature, and the stoichiometry of the resolving agent.
Catalytic Applications in Stereocontrolled Processes
While primarily known for its stoichiometric applications as a chiral auxiliary and resolving agent, derivatives of tartaric acid have also been explored for their potential in catalytic stereocontrolled processes. The core chiral scaffold of tartaric acid can be incorporated into more complex catalyst structures. For instance, tartaric acid-derived ligands have been used in conjunction with metal catalysts to create chiral environments for a variety of asymmetric transformations. Although direct catalytic applications of this compound itself are not as widely reported, the foundational principle of using the tartaric acid framework to induce chirality in a catalytic manner is an active area of research. This includes the development of chiral Brønsted acid catalysts and chiral ligands for metal-catalyzed reactions, where the stereochemical outcome is controlled by the catalyst rather than a stoichiometric chiral auxiliary.
Influence in Direct Asymmetric Mannich Reactions
Extensive literature searches did not yield specific research detailing the application or influence of this compound in direct asymmetric Mannich reactions.
Role as an Additive in Iridium-Catalyzed C-H Amidation
This compound and its derivatives have been investigated for their role as chiral additives in transition metal-catalyzed reactions, notably in iridium-catalyzed C-H amidation. In these reactions, an achiral iridium catalyst is paired with a chiral carboxylic acid. The carboxylate is believed to participate in the C-H activation step, which is often the rate- and enantio-determining step of the catalytic cycle. The chirality of the carboxylic acid additive thereby influences the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product.
The combination of an achiral CpMIII catalyst (where M = Co, Rh, or Ir) with a chiral carboxylic acid has emerged as a significant strategy for enantioselective C-H functionalization. The first exploration of a tartaric acid derivative in this context was reported in the C-H amidation of phosphine (B1218219) oxides with a CpIrIII catalyst. While the enantioselectivity induced by a pivaloyl-protected tartaric acid derivative was modest, it established the principle of using such chiral additives to influence the stereochemistry of the reaction snnu.edu.cn.
Specifically, the enantiomer, (−)-O,O′-Di-pivaloyl-L-tartaric acid, has been documented as an effective additive in the iridium-catalyzed C-H amidation of arylphosphoryl compounds chemicalbook.com. This strongly supports the role of this compound as a chiral additive to achieve the opposite enantioselectivity in similar transformations. The chiral carboxylic acid additive is crucial for inducing asymmetry in the transition state of the C-H bond cleavage, leading to the selective formation of one enantiomer over the other.
The following table summarizes the findings from a study on the C-H amidation of phosphine oxides using a Cp*IrIII catalyst in the presence of various pivaloyl-protected tartaric acid derivatives snnu.edu.cn.
| Entry | Tartaric Acid Derivative | Enantiomeric Excess (% ee) |
|---|---|---|
| 1 | Pivaloyl-protected tartaric acid derivative 3a | 11 |
| 2 | Pivaloyl-protected tartaric acid derivative 3b | 25 |
| 3 | Pivaloyl-protected tartaric acid derivative 3c | 32 |
Advanced Studies in Molecular Interactions and Mechanisms
Computational Chemistry and Molecular Modeling Investigations
Computational chemistry and molecular modeling serve as powerful tools to probe the intricacies of chiral recognition and reaction mechanisms involving (+)-dipivaloyl-D-tartaric acid. These theoretical approaches provide insights that complement experimental findings, offering a molecular-level understanding of stereoselectivity.
Density Functional Theory (DFT) for Rationalizing Stereoselectivity
Density Functional Theory (DFT) has emerged as a important method for investigating the stereoselectivity induced by chiral resolving agents like this compound. By calculating the energies of different diastereomeric transition states or complexes, DFT can predict and rationalize the observed enantiomeric excess in a chemical reaction. These calculations often consider the non-covalent interactions, such as hydrogen bonding and steric hindrance, that govern the differentiation between enantiomers.
Computational studies can model the interaction between this compound and a racemic substrate. By determining the geometry and single-point energies of the resulting diastereomeric complexes, researchers can identify the more stable arrangement. This stability difference is a key factor in understanding the efficiency of a chiral resolving agent.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational methods are instrumental in mapping the potential energy surfaces of reactions where this compound acts as a catalyst or resolving agent. nih.gov These studies can elucidate the step-by-step mechanism, identifying transition states and intermediates. nih.gov For instance, in resolutions involving the formation of diastereomeric salts, computational models can predict the most likely crystal packing arrangements and lattice energies, offering a theoretical basis for the observed separation. ucl.ac.uk
Kinetic studies, when combined with computational analysis, can further clarify reaction mechanisms. For reactions such as esterification or amide formation where tartaric acid derivatives are involved, computational models can help rationalize the observed product distributions by comparing the activation energies of competing reaction pathways. semanticscholar.org
Crystallographic Investigations of Chiral Salts and Complexes
X-ray crystallography provides definitive evidence of the three-dimensional structure of molecules and is invaluable in the study of chiral compounds. The analysis of crystals of diastereomeric salts formed from this compound and a racemic compound offers a clear picture of the intermolecular interactions responsible for chiral discrimination.
Structural Analysis of Diastereomeric Salts
The formation of diastereomeric salts is a classic method for separating enantiomers. wikipedia.org By reacting a racemic mixture with an enantiomerically pure resolving agent like this compound, two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net
X-ray diffraction analysis of these separated diastereomeric crystals reveals the precise arrangement of the ions in the crystal lattice. mdpi.com This structural information highlights the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that lead to the differential stability and solubility of the diastereomers. rsc.org For example, a study on the diastereomeric salts of (S,S)-sertraline with L- and D-tartaric acid showed that the two salts form non-isostructural phases with different hydrogen bonding networks, which accounts for their different solubilities. rsc.org
Below is a table summarizing the crystallographic data for diastereomeric salts formed between different chiral amines and tartaric acid derivatives. This data illustrates how the choice of resolving agent and the resulting crystal packing influence the efficiency of the resolution.
| Racemic Compound | Resolving Agent | Solvent System | Crystal System of Less Soluble Salt | Reference |
| Methamphetamine | (R,R)-Tartaric Acid | Aqueous | Orthorhombic | mdpi.com |
| (S,S)-Sertraline | D-Tartaric Acid | Not Specified | P212121 | rsc.org |
| Norbornyl Amine | (-)-D-Tartaric Acid | Methanol/Acetone | Not Specified | google.com |
| Citalopram | (+)-O,O'-di-p-toluoyl-D-tartaric acid | Acetonitrile/Methanol | Not Specified | researchgate.net |
Addressing Crystallographic Discrepancies in Chiral Systems
Occasionally, discrepancies can arise in crystallographic data, or the crystallization process itself can be complex, leading to the formation of polymorphs or solvates. In such cases, a combination of analytical techniques is often required to fully characterize the system. Techniques such as solid-state NMR can be used to resolve crystallographic discrepancies by providing information about the local environment of atoms within the crystal lattice.
Furthermore, computational methods for crystal structure prediction can be employed to generate and rank possible crystal structures based on their calculated lattice energies. ucl.ac.uk These predicted structures can then be compared with experimental data from powder X-ray diffraction to identify the correct crystal form. This integrated approach of combining experimental and computational techniques is crucial for accurately understanding the solid-state behavior of chiral systems. ucl.ac.uk
Emerging Research Frontiers and Methodological Innovations
Development of Novel Chiral Ligands and Catalysts Utilizing the (+)-Dipivaloyl-D-tartaric Acid Scaffold
The inherent chirality and structural rigidity of tartaric acid and its derivatives have long been exploited in the synthesis of chiral auxiliaries, ligands, and catalysts. nih.govchemicalbook.com The pivaloyl groups in this compound enhance its solubility in organic solvents and provide steric bulk, which can be advantageous in creating a well-defined chiral environment for asymmetric transformations.
A notable area of development is the synthesis of novel chiral phase-transfer catalysts (PTCs). Researchers have successfully synthesized a new class of C2-symmetric N-spiro quaternary ammonium (B1175870) salts starting from tartaric acid-derived TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols). nih.gov These catalysts have demonstrated high efficiency in asymmetric reactions. The synthesis involves several steps, starting from the corresponding tartaric acid dichloride, followed by cyanation, reduction, and finally, quaternarization to yield the desired N-spiro ammonium salts. nih.gov The choice of aryl substituents on the TADDOL backbone was found to be crucial for both the enantioselectivity and the reaction rate of the catalyzed reactions. nih.gov
The versatility of the tartaric acid scaffold allows for the preparation of a wide array of derivatives. For instance, di-p-toluoyl-D-tartaric acid, a related compound, is synthesized from D-tartaric acid and p-toluoyl chloride and is widely used for the chiral resolution of amino compounds. google.com This highlights a broader strategy where modifying the carboxyl groups of tartaric acid with different acyl chlorides leads to a library of chiral resolving agents and ligands with distinct properties.
| Catalyst Structure | Aryl Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| 3ga | p-Biphenyl | Good | Up to 93 |
| 3gb | o-Xylene | - | 51 |
| 3gc | Naphthyl | Low | Low |
| Table 1: Performance of Tartaric Acid-Derived N-Spiro Quaternary Ammonium Salt Catalysts in the Asymmetric α-Alkylation of a Glycine (B1666218) Schiff Base. Data sourced from a study on novel PTCs. nih.gov |
Integration into Modern Asymmetric Catalysis Platforms
The chiral ligands and catalysts derived from this compound and related structures are being integrated into various modern asymmetric catalysis platforms. These platforms are essential for the efficient, stereoselective synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries.
One such platform is asymmetric phase-transfer catalysis. The novel N-spiro quaternary ammonium salts derived from tartaric acid have been effectively used as catalysts in the α-alkylation of glycine Schiff bases. nih.gov Under optimized conditions, these catalysts can produce α-alkylated products in good yields and with high enantioselectivity (up to 93% ee). nih.gov This demonstrates the potential of these catalysts for the practical synthesis of non-natural amino acids.
Furthermore, derivatives of tartaric acid are employed in enantioselective separation processes. For example, O,O'-disubstituted tartaric acid derivatives have been successfully used for the resolution of racemic ibuprofen (B1674241). researchgate.net This method relies on the formation of diastereomeric salts, where the tartaric acid derivative selectively recognizes one enantiomer of ibuprofen, allowing for their separation. researchgate.net This approach is considered simple, cost-effective, and viable for industrial applications. researchgate.net The use of tartaric acid derivatives extends to the synthesis of complex natural products, where they serve as chiral building blocks to establish specific stereocenters in the target molecule. nih.gov
Fundamental Research in Chiral Recognition and Self-Assembly
The study of chiral recognition is fundamental to understanding many biological processes and is crucial for the rational design of enantioselective catalysts and chiral separation methods. nih.gov this compound and its analogues serve as excellent models for investigating the principles of molecular recognition.
Research has shown that the ability of tartaric acid derivatives to resolve racemates is based on specific intermolecular interactions, leading to the formation of diastereomeric complexes. In the case of ibuprofen resolution, the S-enantiomer exhibits the strongest recognition with D-tartaric acid derivatives. researchgate.net This recognition is driven by a combination of hydrogen bonding and steric interactions, creating a thermodynamically more stable diastereomeric salt that can be selectively precipitated.
A fascinating and relatively unexplored area is the self-recognition of enantiomers, where molecules of the same chirality preferentially interact with each other. nih.gov Recent studies on chiral amine derivatives have revealed that molecules possessing both hydrogen-bond donor and acceptor groups can exhibit a phenomenon called self-induced diastereomeric anisochronism (SIDA) in NMR spectroscopy. nih.gov This effect, a form of self-enantiorecognition, suggests that the potential for self-recognition in common chiral building blocks may be more widespread than previously thought. nih.gov While not directly studying this compound, this fundamental research provides a framework for understanding and potentially exploiting the self-assembly and chiral recognition properties of such highly functionalized, chiral molecules. The principles uncovered could lead to new methods for determining enantiomeric purity and studying supramolecular interactions. nih.gov
Analytical Methodologies for Chiral Purity and Stereochemical Assessment
Application in Chiral Chromatography for Enantiomeric Excess Determination
Chiral chromatography is a cornerstone for assessing the enantiomeric purity of chiral compounds, including (+)-dipivaloyl-D-tartaric acid itself, or for using it as a tool to separate other racemic mixtures. researchgate.net The determination of enantiomeric excess (ee) is critical in asymmetric synthesis and resolution processes. tcichemicals.com
This compound and its parent compound, tartaric acid, are widely employed as chiral resolving agents. researchgate.netnih.gov The fundamental principle involves reacting the racemic mixture (e.g., a racemic base) with an enantiomerically pure chiral acid like this compound. libretexts.org This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional methods like fractional crystallization or chromatography. nih.govlibretexts.org Once separated, the pure enantiomers can be recovered by removing the chiral resolving agent. libretexts.org
High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. There are two main approaches:
Indirect Separation: This involves the pre-column derivatization of a racemic analyte with an enantiomerically pure resolving agent, such as a derivative of this compound, to form diastereomers. These can then be separated on a standard achiral stationary phase. The relative peak areas of the separated diastereomers in the chromatogram correspond to the enantiomeric composition of the original sample.
Direct Separation: This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). researchgate.netresearchgate.net Tartaric acid derivatives have been successfully used to create CSPs for the direct enantioseparation of various racemic compounds. nih.gov For instance, HPLC columns with CSPs like cellulose (B213188) tris(3,5-dimethylphenylcarbamate) can be used to validate the enantiomeric purity of tartaric acid derivatives themselves. When using a CMPA, a chiral molecule like this compound is added to the mobile phase, forming transient diastereomeric complexes with the analyte enantiomers, which allows for their separation on an achiral column. researchgate.net
Gas chromatography (GC) can also be employed for enantioseparation, often using cyclodextrin-based chiral stationary phases. libretexts.org For volatile compounds, GC offers high resolution and sensitivity. libretexts.org
The effectiveness of a chromatographic separation is quantified by the resolution factor (Rs) between the enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification. chromatographyonline.com The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers (in this case, the desired (+) enantiomer and the undesired (-) enantiomer) using the formula: ee (%) = |(A(+) - A(-)) / (A(+) + A(-))| * 100.
Table 1: Chromatographic Parameters for Chiral Separation of Tartaric Acid Derivatives
| Parameter | Description | Typical Value/Target | Source |
| Technique | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) | N/A | researchgate.net |
| Stationary Phase | Chiral Stationary Phase (e.g., cellulose or cyclodextrin (B1172386) derivatives) | N/A | libretexts.org |
| Mobile Phase | Varies by application; may contain a Chiral Mobile Phase Additive (CMPA) | N/A | researchgate.net |
| Resolution (Rs) | Degree of separation between enantiomer peaks | ≥ 1.5 for baseline separation | chromatographyonline.com |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected | Analyte-dependent (e.g., ng/mL range) | researchgate.net |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately quantified | Analyte-dependent (e.g., ng/mL range) | researchgate.net |
Spectroscopic Techniques for Stereochemical Characterization in Research Contexts
Beyond chromatography, a suite of spectroscopic techniques is essential for the unambiguous structural and stereochemical characterization of this compound in research settings.
Optical Rotation and Polarimetry: The most fundamental technique for characterizing a chiral molecule is polarimetry. It measures the rotation of plane-polarized light as it passes through a solution of the compound. This compound is dextrorotatory, meaning it rotates light in a clockwise direction, denoted by the (+) prefix. The specific rotation ([α]) is a characteristic physical property. For (+)-O,O′-dipivaloyl-D-tartaric acid, a specific rotation value of +23.5° (c = 1.7% in dioxane) has been reported. sigmaaldrich.com This measurement is a primary indicator of enantiomeric purity; a deviation from the expected value suggests the presence of the levorotatory (-) enantiomer. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. For this compound, characteristic signals for the pivaloyl (tert-butyl) groups and the methine protons of the tartaric acid backbone would be expected. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents (e.g., lanthanide complexes like Eu(hfc)₃) can induce diastereomeric interactions, causing separate signals for each enantiomer in a racemic mixture to appear in the spectrum. libretexts.org Furthermore, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to study the conformation and intermolecular interactions of diastereomeric complexes, as demonstrated in studies of dibenzoyl tartaric acid binding to a chiral receptor. rsc.org
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. tcichemicals.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of every atom. This technique provides unequivocal proof of the (2S,3S) configuration of this compound. nih.gov
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within the compound. For this compound, FT-IR spectra would confirm the presence of ester carbonyl (C=O) stretches (typically around 1740 cm⁻¹) and carboxylic acid hydroxyl (O-H) groups. nih.gov While not inherently a technique for determining stereochemistry, it is crucial for confirming the chemical identity and for studying intermolecular interactions like hydrogen bonding. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. It verifies the molecular formula, C₁₄H₂₂O₈, and its fragmentation pattern can offer additional structural information.
Table 2: Key Spectroscopic Data for the Characterization of this compound
| Technique | Parameter | Observed Feature/Value | Source |
| Polarimetry | Specific Rotation [α] | +23.5° (c=1.7% in dioxane) | sigmaaldrich.com |
| ¹H NMR | Chemical Shift (δ) | ~1.2 ppm (tert-butyl protons), methine & acid protons | rsc.org |
| FT-IR | Wavenumber (cm⁻¹) | ~1740 cm⁻¹ (Ester C=O stretch) | |
| X-ray Crystallography | Absolute Configuration | (2S,3S) | nih.gov |
| High-Resolution MS | Molecular Formula | C₁₄H₂₂O₈ | nih.gov |
Future Perspectives and Research Directions
Exploration of Untapped Potential in Enantioselective Methodologies
The utility of (+)-dipivaloyl-D-tartaric acid as a chiral auxiliary and ligand in enantioselective reactions is well-documented, yet significant potential for its application in novel methodologies remains. Current research has primarily focused on its role in protonation reactions and as a chiral modifier for metal-catalyzed processes. Future explorations are likely to expand its scope into a broader range of asymmetric transformations.
One promising area is the development of novel organocatalytic reactions. While tartaric acid itself has been used as a catalyst, the unique steric and electronic properties of its dipivaloyl derivative could be harnessed to catalyze new types of carbon-carbon and carbon-heteroatom bond-forming reactions with high enantioselectivity. For instance, its application in asymmetric Diels-Alder, Michael, and aldol (B89426) reactions, where the bulky pivaloyl groups can effectively shield one face of a reactive intermediate, warrants further investigation.
Furthermore, the combination of this compound with other catalytic systems represents a frontier with considerable untapped potential. Its use in cooperative catalysis, where it could act in concert with a transition metal or another organocatalyst to achieve unprecedented levels of selectivity and reactivity, is an exciting prospect. For example, in dual-catalytic systems, this compound could serve as a chiral proton shuttle or as a chiral counterion to influence the stereochemical outcome of a reaction catalyzed by a separate achiral catalyst.
Recent studies have demonstrated the effectiveness of chiral carboxylic acids in combination with achiral transition metal complexes for enantioselective C-H bond functionalization. snnu.edu.cn This approach, where the chiral carboxylate acts as a ligand to create a chiral environment around the metal center, could be further expanded using this compound. Its distinct steric profile may offer advantages in controlling the stereoselectivity of C-H activation reactions for a wider range of substrates.
| Enantioselective Methodology | Potential Application of this compound | Expected Outcome |
| Organocatalysis | Asymmetric Diels-Alder, Michael, and Aldol reactions | High enantioselectivity due to steric shielding by pivaloyl groups. |
| Cooperative Catalysis | Chiral proton shuttle or chiral counterion in dual-catalytic systems. | Enhanced stereocontrol and reactivity in complex transformations. |
| Metal-Catalyzed C-H Functionalization | Chiral ligand for various transition metals (e.g., Co, Ir, Rh). | Improved enantioselectivity for a broader scope of substrates. snnu.edu.cn |
| Asymmetric Protonation | Deracemization of a wider range of enolates and other prochiral substrates. chimia.chchemicalbook.com | Access to a greater variety of enantiomerically pure compounds. |
Challenges and Opportunities in the Design of Next-Generation Chiral Reagents
The design of new chiral reagents with improved efficacy and broader applicability is a perpetual goal in asymmetric synthesis. While this compound is a powerful tool, there are inherent challenges and exciting opportunities associated with the development of the next generation of chiral reagents derived from tartaric acid.
A primary challenge lies in the rational modification of the tartaric acid scaffold to fine-tune its steric and electronic properties for specific applications. The synthesis of derivatives with different acyl groups, for example, could modulate the size and shape of the chiral pocket, potentially leading to higher enantioselectivities or reactivity with previously unreactive substrates. However, predicting the precise impact of these modifications on the outcome of a reaction can be complex and often requires extensive empirical screening.
Computational chemistry and molecular modeling present a significant opportunity to address this challenge. By employing theoretical calculations, researchers can gain insights into the transition state geometries of reactions involving tartaric acid-derived reagents. This understanding can guide the rational design of new derivatives with optimized structures for specific transformations, thereby reducing the reliance on trial-and-error experimentation.
Another opportunity lies in the development of immobilized or recyclable versions of this compound and its analogs. Attaching the chiral reagent to a solid support, such as a polymer or silica (B1680970) gel, would facilitate its separation from the reaction mixture and allow for its reuse, making the synthetic process more cost-effective and environmentally friendly. The challenge in this area is to ensure that the immobilization process does not compromise the catalytic activity or enantioselectivity of the reagent.
Furthermore, exploring tartaric acid derivatives in non-traditional reaction media, such as ionic liquids or deep eutectic solvents, could open up new avenues for asymmetric synthesis. These solvent systems can influence the conformation and reactivity of the chiral reagent and the substrates, potentially leading to improved performance and novel reaction pathways.
| Challenge | Opportunity | Approach |
| Rational design of derivatives | Predictive power of computational chemistry | Utilize molecular modeling to design reagents with tailored steric and electronic properties. |
| Reagent recyclability and cost | Development of heterogeneous catalysts | Immobilize tartaric acid derivatives on solid supports for easy separation and reuse. |
| Limited reaction scope | Exploration of non-traditional reaction media | Investigate the use of ionic liquids and deep eutectic solvents to enhance performance. |
| Understanding reaction mechanisms | Advanced spectroscopic and kinetic studies | Elucidate the role of the chiral reagent in the transition state to inform the design of more effective catalysts. |
Interdisciplinary Contributions to Chemical Synthesis and Material Science
The influence of this compound and other chiral molecules derived from tartaric acid extends beyond traditional organic synthesis, making significant contributions to various interdisciplinary fields, most notably material science. The inherent chirality and well-defined structure of these compounds make them valuable building blocks for the creation of functional materials with unique properties.
In the realm of supramolecular chemistry, tartaric acid derivatives have been employed as chiral recognition agents. rsc.org Their ability to form specific non-covalent interactions, such as hydrogen bonds, with other molecules allows for the enantioselective binding and sensing of chiral substrates. Future research in this area could focus on the development of more sophisticated synthetic receptors based on the this compound framework for applications in chiral separations and asymmetric catalysis.
The field of polymer chemistry also stands to benefit from the incorporation of chiral units derived from tartaric acid. The synthesis of chiral polymers, where the stereochemistry of the monomeric units influences the macroscopic properties of the material, is a growing area of research. This compound can be used as a chiral monomer or a chiral template to induce helicity in polymer chains, leading to materials with interesting optical and mechanical properties. These chiral polymers could find applications in areas such as chiral chromatography, asymmetric catalysis, and the development of advanced optical materials.
Furthermore, the principles of crystal engineering can be applied to design crystalline materials with specific architectures and functionalities using tartaric acid derivatives. The predictable hydrogen-bonding patterns of the carboxylic acid groups, combined with the steric bulk of the pivaloyl groups, can be used to control the packing of molecules in the solid state. This could lead to the development of new porous materials for gas storage and separation, as well as materials with nonlinear optical properties. The use of tartaric acid in the formation of metal-organic frameworks (MOFs) is another promising avenue, where the chiral ligand can impart enantioselectivity to the framework for applications in asymmetric catalysis and chiral separations.
The interdisciplinary nature of this research is further highlighted by its contributions to the development of chemosensors and in the textile and mirror industries, where tartaric acid and its salts play various roles. researchgate.netchemicalbook.com
| Field | Contribution of this compound and Derivatives | Potential Application |
| Supramolecular Chemistry | Chiral recognition and sensing. rsc.org | Enantioselective separation, asymmetric catalysis, and development of chiral sensors. |
| Polymer Chemistry | Chiral monomers and templates for inducing helicity. | Chiral chromatography, advanced optical materials, and asymmetric catalysis. |
| Crystal Engineering | Control of solid-state packing and formation of chiral MOFs. | Gas storage and separation, nonlinear optical materials, and heterogeneous asymmetric catalysis. |
| Material Science | Development of functional materials with tailored chiral properties. | Self-healing materials, and materials for nonlinear optical (NLO) applications. springerprofessional.de |
Q & A
Q. What are the established synthetic pathways for (+)-dipivaloyl-D-tartaric acid, and how do reaction conditions influence enantiomeric purity?
this compound is typically synthesized via esterification of D-tartaric acid with pivaloyl chloride. Key factors include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Temperature control : Reactions at 0–5°C minimize racemization .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures removal of unreacted tartaric acid and byproducts. Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry .
Q. How can researchers characterize the crystalline structure and stability of this compound under varying storage conditions?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks critical for stability .
- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures (typically >150°C).
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months; monitor via HPLC for degradation products (e.g., free tartaric acid) .
Q. What analytical techniques are optimal for quantifying this compound in complex mixtures?
- Reverse-phase HPLC : Use C18 columns with UV detection at 210 nm; mobile phase: acetonitrile/0.1% phosphoric acid (70:30) .
- NMR spectroscopy : Distinct peaks for pivaloyl methyl groups (δ 1.2 ppm) and tartaric acid backbone protons (δ 4.3–5.1 ppm) .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the chiral recognition efficiency of this compound in enantiomer separation?
- Systematic solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) to enhance host-guest interactions.
- X-ray co-crystallization : Analyze binding modes of the acid with target enantiomers to identify steric or electronic mismatches .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., temperature, solvent polarity) causing discrepancies .
Q. What degradation pathways dominate under acidic or alkaline conditions, and how can intermediates be identified?
- Forced degradation studies :
- Acidic (pH 1–3) : Hydrolysis of pivaloyl esters to yield D-tartaric acid; monitor via LC-MS (m/z 149 for tartaric acid) .
- Alkaline (pH 10–12) : Base-catalyzed ester cleavage; use FT-IR to detect carboxylate formation (broad peak ~1600 cm⁻¹) .
- Mechanistic modeling : Apply density functional theory (DFT) to predict transition states and validate with experimental kinetics .
Q. How can researchers optimize experimental designs to study the compound’s role in asymmetric catalysis?
- DoE (Design of Experiments) : Vary molar ratios of catalyst/substrate, solvent polarity, and temperature to map enantioselectivity trends .
- In-situ monitoring : Use ReactIR to track intermediate formation during catalytic cycles .
- Cross-validation : Compare results with analogous chiral auxiliaries (e.g., dibenzoyl-tartaric acid) to identify structural advantages .
Methodological Guidance for Data Contradictions
Q. What strategies address inconsistencies in enantiomeric excess (ee) values reported across studies?
- Calibration standardization : Use certified reference materials for HPLC/GC calibration .
- Interlaboratory studies : Collaborate to harmonize protocols (e.g., identical columns, mobile phases) .
- Error source analysis : Audit variables like column age, detector sensitivity, and sample preparation techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
